Product packaging for 2-BROMOISOBUTYRIC ACID N-BUTYL ESTER(Cat. No.:CAS No. 60277-69-2)

2-BROMOISOBUTYRIC ACID N-BUTYL ESTER

Cat. No.: B3054424
CAS No.: 60277-69-2
M. Wt: 223.11 g/mol
InChI Key: BOWQDFRKKXVCCI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Esters and Organic Chemistry

2-Bromoisobutyric Acid n-Butyl Ester belongs to the class of organic compounds known as halogenated esters. Specifically, it is an α-halo ester, meaning a halogen atom—in this case, bromine—is attached to the carbon atom adjacent to the ester carbonyl group. This structural feature is pivotal to its chemical reactivity. The presence of the electron-withdrawing bromine atom on the α-carbon makes the compound a potent alkylating agent and a key component in various synthetic transformations.

In the broader context of organic chemistry, α-halo esters are versatile intermediates. They are synthesized through methods like the Hell-Volhard-Zelinsky reaction, which allows for the selective halogenation of carboxylic acids at the alpha position. fiveable.me The resulting α-halo acid can then be esterified to produce compounds like this compound. These esters are crucial building blocks for creating more complex molecules, including amino acids and other functionalized organic structures.

To provide a reference for the general characteristics of this class of compounds, the physical and chemical properties of the closely related ethyl 2-bromoisobutyrate are presented below.

PropertyValue
Molecular FormulaC6H11BrO2
Molar Mass195.05 g/mol
Density1.329 g/mL at 25°C
Boiling Point65-67°C at 11 mm Hg
Refractive Index1.444 (n20/D)
SolubilityInsoluble in water; Soluble in alcohol and ether

Data presented for Ethyl 2-bromoisobutyrate as a representative α-halo ester.

Overview of Primary Research Applications

The most prominent research application of 2-bromoisobutyrate esters, including the n-butyl variant, is in the field of polymer chemistry as initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and polymer brushes. researchgate.net

In ATRP, the initiator's role is to provide a transferable halogen atom that reversibly activates and deactivates the growing polymer chains. The process is typically mediated by a transition metal complex, often copper-based. researchgate.net The carbon-bromine bond in an α-bromo ester like this compound can be homolytically cleaved to generate a radical that initiates the polymerization of vinyl monomers. The bromine atom is transferred to the metal complex, which then acts as a deactivator, reversibly terminating the chain. This controlled mechanism allows for the simultaneous growth of all polymer chains. researchgate.net

The choice of the ester group (e.g., n-butyl) can influence the physical properties of the resulting polymer and the solubility of the initiator in the polymerization medium. The versatility of ATRP initiators allows for their use in creating a wide array of functional materials, from surface modifications to advanced biomaterials. nih.gov For example, initiators can be designed with additional functional groups, such as N-hydroxysuccinimide esters, to facilitate conjugation to biological molecules.

Historical Development of Related α-Halo Esters in Chemical Synthesis

The utility of this compound in modern synthesis is built upon a rich history of research into α-halo esters and their precursors. Two landmark reactions were fundamental to the development of this class of compounds: the Hell-Volhard-Zelinsky reaction and the Reformatsky reaction.

The Hell-Volhard-Zelinsky reaction , first reported in the 1880s and named after chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, provided the first reliable method for the α-halogenation of carboxylic acids. chemistrylearner.comwikipedia.org This reaction involves treating a carboxylic acid with a halogen (like bromine) and a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a halogen at the α-carbon. byjus.com This breakthrough was crucial as it made α-halo acids, the direct precursors to α-halo esters, readily accessible for further synthetic manipulation. wikipedia.org

Another pivotal discovery was the Reformatsky reaction , developed by Russian chemist Sergey Nikolaevich Reformatsky in 1887. byjus.comdrugfuture.com This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org The key to this reaction is the formation of an organozinc reagent, or a "Reformatsky enolate," which is less reactive than other organometallic reagents like Grignard reagents, preventing unwanted side reactions with the ester group. wikipedia.orgchem-station.com The Reformatsky reaction demonstrated the unique reactivity of α-halo esters and established them as valuable tools for carbon-carbon bond formation in organic synthesis. wisdomlib.org

These foundational discoveries in the late 19th century unlocked the synthetic potential of α-halo esters, paving the way for their eventual application in advanced fields like controlled polymerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrO2 B3054424 2-BROMOISOBUTYRIC ACID N-BUTYL ESTER CAS No. 60277-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWQDFRKKXVCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975688
Record name Butyl 2-bromo-2-methylpropanoate
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Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-69-2
Record name Butyl 2-bromo-2-methylpropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-bromo-2-methylpropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 2-bromo-2-methylpropanoate
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Record name Butyl 2-bromo-2-methylpropionate
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Synthesis Methodologies and Advanced Preparations

Esterification Approaches

Esterification represents the core chemical transformation for synthesizing n-butyl 2-bromoisobutyrate. This process involves the reaction of a carboxylic acid (or its derivative) with an alcohol to form an ester and water. Several approaches have been developed to facilitate this transformation, each with distinct mechanisms and procedural requirements.

Direct Esterification with Butanol and 2-Bromoisobutyric Acid

Direct esterification, commonly known as Fischer-Speier esterification, involves reacting 2-bromoisobutyric acid with n-butanol in the presence of an acid catalyst. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the ester product.

The reaction is typically performed by heating the carboxylic acid and an excess of the alcohol with a catalyst. While effective for simple alcohols, the efficiency can be influenced by steric hindrance and the reactivity of the specific carboxylic acid. commonorganicchemistry.com For α-bromo carboxylic acids, this method provides a straightforward route to the corresponding esters. The process generally involves refluxing the reactants and catalyst, followed by purification steps to isolate the n-butyl 2-bromoisobutyrate.

Esterification via Acyl Halide Intermediates (e.g., 2-Bromoisobutyryl Bromide)

An alternative to direct esterification involves the use of a more reactive carboxylic acid derivative, such as an acyl halide. 2-Bromoisobutyryl bromide is a key intermediate in this approach. nbinno.com This compound is a highly reactive, colorless to yellow liquid that serves as a versatile reagent in organic synthesis. nbinno.com

The synthesis process begins with the conversion of 2-bromoisobutyric acid into 2-bromoisobutyryl bromide. This can be achieved by reacting the carboxylic acid with a halogenating agent like thionyl chloride. nbinno.com The resulting acyl bromide is then reacted with n-butanol. This second step is typically rapid and proceeds under milder conditions than direct esterification due to the high reactivity of the acyl halide. However, this method can have drawbacks, such as lower conversion rates and longer reaction times in some cases. guidechem.com

Table 1: Comparison of Direct vs. Acyl Halide Esterification
FeatureDirect Esterification (Fischer-Speier)Esterification via Acyl Halide
Starting Materials 2-Bromoisobutyric Acid, n-Butanol2-Bromoisobutyryl Bromide, n-Butanol
Reactivity Moderate; requires strong acid catalyst and heatHigh; often proceeds at room temperature
Byproducts WaterHydrogen Halide (e.g., HBr)
Conditions Typically requires reflux and water removalMilder conditions, but requires prior synthesis of acyl halide
Advantages One-step process from the acidHigh reactivity can lead to faster reaction times
Disadvantages Reversible reaction; can be slowTwo-step process; acyl halides are moisture-sensitive

Catalyzed Esterification Strategies

Catalysis is crucial for achieving efficient esterification. Various catalysts, from traditional mineral acids to modern solid-state resins and coupling agents, are employed to accelerate the reaction rate and improve yields.

Solid acid catalysts, particularly cation exchange resins like Amberlyst-15, have emerged as environmentally friendlier alternatives to homogeneous mineral acids. researchgate.netcbseacademic.nic.in These resins are polymers with sulfonic acid groups that provide active sites for the reaction. researchgate.net Their use simplifies product purification, as the catalyst can be easily removed by filtration, and they are often reusable.

In the context of esterification with n-butanol, studies have shown that resins like Amberlyst-15 are effective catalysts. isites.inforesearchgate.net The reaction kinetics can be influenced by parameters such as temperature, catalyst loading, and the molar ratio of reactants. researchgate.net For instance, increasing the catalyst loading generally increases the conversion of the carboxylic acid due to a higher number of available active sites. researchgate.net Research on the esterification of various carboxylic acids with butanol using resins like Dowex 50Wx8-400 has demonstrated that conversion increases with both temperature and catalyst loading. researchgate.net

Table 2: Factors Influencing Cation Exchange Resin Catalysis in Butanol Esterification
ParameterEffect on Reaction Rate/ConversionRationale
Temperature IncreasesHigher kinetic energy leads to more effective collisions between reactant molecules. researchgate.net
Catalyst Loading Increases (up to a point)More available active sites for the reaction to occur. researchgate.net
Molar Ratio (Alcohol:Acid) Increases with excess alcoholShifts the equilibrium towards product formation (Le Chatelier's Principle). researchgate.net

Concentrated sulfuric acid is a traditional and highly effective homogeneous catalyst for Fischer esterification. youtube.comtsijournals.com It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

The synthesis of n-butyl esters from their corresponding carboxylic acids and n-butanol is often carried out using sulfuric acid. tsijournals.com For example, the preparation of n-butyl bromide from n-butyl alcohol involves sulfuric acid. youtube.comorgsyn.org Similarly, in the esterification of citric acid with butanol, sulfuric acid has been shown to be an effective catalyst, with reaction rates increasing significantly with temperature. tsijournals.comnih.gov The conversion of propionic acid with 2-propanol also increases with higher concentrations of sulfuric acid catalyst. jetir.org However, the use of concentrated sulfuric acid can lead to equipment corrosion and generates acidic waste, posing environmental concerns. guidechem.com

The Steglich esterification is a mild method for forming esters that is particularly useful for substrates that are sensitive to acidic conditions. commonorganicchemistry.comorganic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles. DMAP, being a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive amide ("active ester"). This active ester then readily reacts with the alcohol, such as n-butanol, to form the desired ester, regenerating the DMAP catalyst in the process. organic-chemistry.org A stable urea (B33335) derivative, dicyclohexylurea (DCU), is formed as a byproduct, which is typically insoluble and can be removed by filtration. organic-chemistry.org This method's mild, neutral conditions make it a valuable strategy for the synthesis of complex or sensitive esters, including α-bromoesters. youtube.com

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of α-bromo esters often involves harsh reagents and generates significant waste, prompting the exploration of more environmentally benign approaches. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

In the synthesis of alkyl 2-bromoalkanoates, a key area for improvement is the esterification step. Conventional methods using strong proton acids like concentrated sulfuric acid can cause equipment corrosion and produce large amounts of acidic wastewater that require neutralization. guidechem.com A greener alternative is the use of solid, reusable catalysts, such as cation exchange resins. guidechem.com

For instance, in the synthesis of a similar compound, t-butyl 2-bromo isobutyrate, a method was developed using a cation exchange resin as the catalyst for the esterification of α-bromo isobutyric acid. guidechem.com This approach offers several advantages:

Reduced Corrosion and Waste: The solid resin catalyst is easily filtered out and can be reused, eliminating the need for corrosive liquid acids and the subsequent generation of contaminated wastewater. guidechem.com

Simplified Process: The filtration of the catalyst simplifies the product work-up compared to neutralizing and removing a liquid acid catalyst. guidechem.com

High Purity: The method can lead to high product purity, potentially reducing the need for extensive purification steps. guidechem.com

Applying these principles to the synthesis of 2-bromoisobutyric acid n-butyl ester would involve a two-step process:

α-Bromination: Synthesis of 2-bromoisobutyric acid using a method like the HVZ reaction.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-bromoisobutyric acid n-butyl ester, involving the replacement of the bromide ion, a good leaving group, by a nucleophile.

The displacement of the halogen atom in this compound is governed by the principles of alkyl halide reactivity. The carbon-bromine (C-Br) bond is polar due to the higher electronegativity of bromine compared to carbon. openochem.org This polarity renders the carbon atom partially positive (electrophilic), making it susceptible to attack by electron-rich species known as nucleophiles. openochem.orgchemistrysteps.com

The bromine atom is an effective leaving group because the resulting bromide ion (Br⁻) is a weak base and is stable in solution. ksu.edu.sa The reaction involves the cleavage of the C-Br bond and the formation of a new bond between the carbon and the incoming nucleophile. minia.edu.eg As a tertiary alkyl halide (the carbon atom bonded to the halogen is attached to three other carbon atoms), its reaction pathway is significantly influenced by steric hindrance around the reaction center. libretexts.org

Nucleophilic substitution reactions can proceed through two primary mechanisms: S({N})1 (substitution, nucleophilic, unimolecular) and S({N})2 (substitution, nucleophilic, bimolecular). The structure of this compound, being a tertiary halide, strongly favors the S(_{N})1 pathway. libretexts.orgbyjus.com

The S(_{N})1 mechanism is a two-step process:

Formation of a Carbocation: The C-Br bond breaks heterolytically without the assistance of the nucleophile, forming a planar, sp²-hybridized tertiary carbocation intermediate. This is the slow, rate-determining step. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The nucleophile rapidly attacks the planar carbocation. This attack can occur with equal probability from either face of the carbocation. libretexts.org

If the reaction center were a stereocenter, this would lead to a racemic mixture of products (a mix of retention and inversion of configuration). masterorganicchemistry.comchemicalnote.com However, the alpha-carbon of this compound is not a stereocenter.

The S(_{N})2 mechanism , a single-step concerted process where the nucleophile attacks as the leaving group departs, is sterically hindered for tertiary halides like this ester. chemicalnote.comyoutube.com The three bulky groups (two methyl groups and the ester functional group) surrounding the electrophilic carbon prevent the necessary backside attack by the nucleophile. byjus.com

FeatureSN1 Pathway (Favored)SN2 Pathway (Disfavored)
MechanismTwo-step (Carbocation intermediate)One-step (Concerted)
Rate LawFirst-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Substrate Preference3° > 2° > 1°Methyl > 1° > 2°
StereochemistryRacemization (mixture of inversion and retention)Inversion of configuration
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are required

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. theaic.org This is particularly useful for substitution reactions of this compound, which is soluble in organic solvents, with nucleophiles that are soluble in water (e.g., inorganic salts). researchgate.netresearchgate.net

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, TBAB) or a crown ether. theaic.org The catalyst transports the nucleophile anion from the aqueous phase into the organic phase. In the organic phase, the "bare" nucleophile is highly reactive and can efficiently displace the bromide from the ester. theaic.org This method avoids the need for expensive and toxic aprotic polar solvents. theaic.org Studies on the closely related ethyl-2-bromoisobutyrate have demonstrated the effectiveness of PTC in synthesizing derivatives through substitution reactions, a principle that applies directly to the n-butyl ester. researchgate.net

Hydrolysis and Ester Cleavage Mechanisms

The hydrolysis of this compound can occur at two distinct functional groups: the ester linkage and the carbon-bromine bond. The reaction conditions, particularly the pH, play a crucial role in determining the pathway and products. tandfonline.com

The hydrolysis can proceed through several pathways:

Ester Hydrolysis: Cleavage of the ester group (-COOR) to yield 2-bromoisobutyric acid and n-butanol. This reaction is typically catalyzed by acid or base. tandfonline.comlibretexts.org

C-Br Bond Hydrolysis: Substitution of the bromine atom by a hydroxyl group to form n-butyl 2-hydroxyisobutyrate (B1230538). tandfonline.com

Sequential Hydrolysis: The initial product of one pathway can subsequently hydrolyze via the other pathway. For example, n-butyl 2-hydroxyisobutyrate can undergo ester hydrolysis to yield 2-hydroxyisobutyric acid. tandfonline.com

Kinetic models have been developed to determine the intrinsic rate constants for these competing reactions by fitting experimental data. tandfonline.com These studies show that the conversion rates are highly dependent on the concentration of the alkaline compound used. tandfonline.com

The rate and outcome of the hydrolysis of this compound are significantly influenced by catalysts and environmental factors such as temperature and the composition of the reaction medium.

Influence of pH: Alkaline conditions, using bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), greatly accelerate the hydrolysis of both the ester and the C-Br bond. researchgate.nettandfonline.com Acid-catalyzed hydrolysis primarily targets the ester functional group, proceeding via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org

Catalysts: In two-phase systems, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can enhance the rate of hydrolysis. The catalyst facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase where the ester is located. researchgate.netresearchgate.net

Environmental Conditions: Temperature has a strong effect on the reaction rate, with higher temperatures leading to faster hydrolysis. The choice of solvent can also play a role. Furthermore, the presence of other salts can influence the reaction; for instance, the addition of sodium carbonate has been shown to retard the hydrolysis rate of similar haloesters. researchgate.netresearchgate.net

Condition/CatalystEffect on Hydrolysis RatePrimary Site of Action
Increased TemperatureIncreases rateBoth Ester and C-Br bond
Alkaline (e.g., KOH, NaOH)Increases rate significantlyBoth Ester and C-Br bond
Acidic (e.g., H3O+)Increases rateEster bond
Phase Transfer Catalyst (e.g., TBAB)Increases rate in two-phase systemsBoth Ester and C-Br bond (by OH- transfer)
Addition of Na2CO3Decreases rateOverall hydrolysis

Elimination Reactions and By-product Formation

The structure of n-butyl 2-bromoisobutyrate, featuring a bromine atom on a tertiary carbon, makes it susceptible to elimination reactions. These reactions typically compete with nucleophilic substitution and can proceed through different mechanisms, primarily the E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular) pathways, depending on the reaction conditions. ksu.edu.samsu.edu

The E2 mechanism is a single-step process where a base removes a proton from a β-carbon at the same time the leaving group (bromide) departs. bits-pilani.ac.in This pathway is favored by the use of strong, sterically hindered bases. For n-butyl 2-bromoisobutyrate, the expected major product of an E2 reaction would be n-butyl methacrylate (B99206), formed by the removal of a proton from one of the methyl groups.

The E1 mechanism, in contrast, is a two-step process. It begins with the slow departure of the leaving group to form a stable tertiary carbocation intermediate. ksu.edu.sabits-pilani.ac.in This step is favored by polar protic solvents. In the second step, a weak base (which can be the solvent itself) removes a β-proton to form the double bond. bits-pilani.ac.in Similar to the E2 pathway, the primary elimination product is n-butyl methacrylate. Due to the formation of a carbocation intermediate, E1 reactions are often accompanied by SN1 substitution reactions, where the solvent molecule can act as a nucleophile. masterorganicchemistry.com

By-product formation is a key consideration in these reactions. The primary by-products are typically isomers of the main alkene product, although in the case of n-butyl 2-bromoisobutyrate, only one constitutional isomer is possible for the alkene. msu.edu Competition from SN1 substitution reactions, especially under E1 conditions (weak base/nucleophile), can lead to the formation of n-butyl 2-hydroxyisobutyrate (if water is present) or other solvolysis products. ksu.edu.sa

Reaction TypeTypical ConditionsMajor ProductPotential By-products
E2 EliminationStrong, bulky base (e.g., Potassium tert-butoxide) in a non-polar solvent. ksu.edu.san-Butyl methacrylateMinimal substitution products.
E1 EliminationWeak base/poor nucleophile in a polar protic solvent (e.g., ethanol (B145695), water), often with heating. ksu.edu.sabits-pilani.ac.inn-Butyl methacrylaten-Butyl 2-ethoxyisobutyrate (in ethanol), n-Butyl 2-hydroxyisobutyrate (in water) via SN1.

Radical Reaction Pathways

Beyond its role as an initiator in controlled radical polymerizations, n-butyl 2-bromoisobutyrate can participate in other radical reactions. A significant pathway is the simple reduction of the carbon-bromine bond, where the bromine atom is replaced by a hydrogen atom. libretexts.org This transformation is commonly achieved using a radical mediator like tri-n-butyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), upon thermal or photochemical induction. libretexts.orguomustansiriyah.edu.iq

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes to form initiating radicals. libretexts.org

Propagation: The initiating radical abstracts a hydrogen atom from tri-n-butyltin hydride to generate a tri-n-butyltin radical (Bu₃Sn•). This tin radical then abstracts the bromine atom from n-butyl 2-bromoisobutyrate, producing n-butyl isobutyrate radical and tri-n-butyltin bromide. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of tri-n-butyltin hydride to yield the final reduced product, n-butyl isobutyrate, and regenerate the tri-n-butyltin radical, which continues the chain. libretexts.orguomustansiriyah.edu.iq

Another potential radical pathway involves the reaction with molecular oxygen. In the presence of oxygen, the intermediate carbon-centered radical can be trapped to form a peroxy radical. Subsequent reaction steps can lead to the formation of hydroxylated products, effectively replacing the bromine atom with a hydroxyl group. libretexts.org

ReactionReagents & ConditionsProductDescription
Reductive DehalogenationTri-n-butyltin hydride (Bu₃SnH), AIBN (catalytic), heat (e.g., 80-110 °C) in benzene (B151609) or toluene. libretexts.orgn-Butyl isobutyrateReplacement of the bromine atom with a hydrogen atom via a radical chain mechanism. libretexts.org
Radical HydroxylationTri-n-butyltin hydride (Bu₃SnH), AIBN, molecular oxygen (O₂). libretexts.orgn-Butyl 2-hydroxyisobutyrateReplacement of the bromine atom with a hydroxyl group. libretexts.org

Functional Group Interconversions and Derivatization

The carbon-bromine bond in n-butyl 2-bromoisobutyrate is the primary site for functional group interconversions. As a tertiary alkyl halide, it readily undergoes nucleophilic substitution reactions, primarily through an SN1 mechanism, which involves the formation of a tertiary carbocation intermediate. vanderbilt.edusolubilityofthings.com This allows for the introduction of a variety of functional groups by displacing the bromide ion.

Common transformations include:

Conversion to Azides: Reaction with sodium azide (B81097) (NaN₃) can replace the bromine atom to form n-butyl 2-azidoisobutyrate. Azides are versatile intermediates that can be subsequently reduced to primary amines. vanderbilt.edu

Conversion to Nitriles: Displacement with a cyanide salt, such as potassium cyanide (KCN), yields n-butyl 2-cyanoisobutyrate. This reaction adds a carbon atom and the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Halide Exchange (Finkelstein Reaction): While less common for tertiary halides, under specific conditions, the bromide can be exchanged for another halide. For instance, reaction with sodium iodide in acetone (B3395972) can potentially form n-butyl 2-iodoisobutyrate. vanderbilt.edu

Derivatization of the ester functional group is also possible. For instance, hydrolysis of the n-butyl ester under acidic or basic conditions would yield 2-bromoisobutyric acid. However, transformations involving the bromide are more common due to its nature as a good leaving group. ub.edu

Target Functional GroupReagents & ConditionsProduct
AzideSodium azide (NaN₃) in a polar solvent like DMSO. vanderbilt.edun-Butyl 2-azidoisobutyrate
NitrilePotassium cyanide (KCN) with a crown ether catalyst in a solvent like DMSO. vanderbilt.edun-Butyl 2-cyanoisobutyrate
HydroxylWater, often with heating (hydrolysis/solvolysis). msu.edun-Butyl 2-hydroxyisobutyrate
IodideSodium iodide (NaI) in acetone. vanderbilt.edun-Butyl 2-iodoisobutyrate

Role in Controlled/living Radical Polymerization Crp

Atom Transfer Radical Polymerization (ATRP) Initiation

ATRP is a controlled radical polymerization method that enables the synthesis of well-defined polymers. The key to this control lies in the careful regulation of the concentration of active, propagating radicals. This is achieved through a dynamic equilibrium between a minute amount of these active radicals and a vast majority of dormant species.

Fundamental Principles of ATRP (Activation-Deactivation Equilibrium)

The fundamental principle of ATRP is the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a transition metal complex catalyst. encyclopedia.pubcmu.edu The catalyst exists in two oxidation states: a lower oxidation state activator (e.g., Cu(I)Br complexed by a ligand) and a higher oxidation state deactivator (e.g., Cu(II)Br2 complexed by a ligand).

The process begins when the activator abstracts a halogen atom (X) from an initiator molecule (R-X) or a dormant polymer chain (Pₙ-X). This reaction, known as activation (with a rate constant kₐ), generates a propagating radical (R• or Pₙ•) and the deactivator (X-Mtⁿ⁺¹/L). cmu.educmu.edu The newly formed radical can then add to monomer units (M) to propagate the polymer chain.

Crucially, the deactivator can rapidly transfer the halogen atom back to the propagating radical in a deactivation step (with a rate constant kₑ). This reforms the dormant species and the activator. encyclopedia.pub This activation-deactivation cycle establishes a dynamic equilibrium that is strongly shifted towards the dormant species. encyclopedia.pubcmu.eduwikipedia.org Consequently, the concentration of active radicals at any given moment is kept extremely low, minimizing irreversible termination reactions that are prevalent in conventional free-radical polymerization. encyclopedia.pub This reversible deactivation allows all polymer chains to be initiated simultaneously and grow at a similar rate, leading to polymers with predictable molecular weights and low dispersity. encyclopedia.pub

The ATRP Equilibrium:

Activation: Pₙ-X + Mtⁿ/L ⇌ Pₙ• + X-Mtⁿ⁺¹/L

Propagation: Pₙ• + M → Pₙ₊₁•

Where:

Pₙ-X is the dormant polymer chain

Mtⁿ/L is the activator (transition metal complex in a lower oxidation state)

Pₙ• is the active, propagating radical

X-Mtⁿ⁺¹/L is the deactivator (transition metal complex in a higher oxidation state)

M is the monomer

Role of 2-Bromoisobutyric Acid n-Butyl Ester as an Alkyl Halide Initiator

This compound belongs to the class of α-halo ester initiators, which are highly effective for ATRP. In this system, its primary role is to serve as the initial source of radicals and to determine the total number of polymer chains.

The structure of this initiator is critical to its function. It possesses a tertiary alkyl halide structure due to the two methyl groups on the α-carbon bonded to the bromine atom. This C-Br bond has a relatively low bond dissociation energy, allowing for facile and clean homolytic cleavage by the ATRP catalyst (activator). Upon activation, it generates a tertiary radical, which is sufficiently stabilized to initiate polymerization by adding to a monomer molecule.

Once the first monomer unit has been added, the bromine atom from the deactivator complex caps the new chain end, regenerating a dormant species. This new dormant chain end has a structure analogous to the original initiator and can be repeatedly reactivated to allow for further propagation. If the rate of this initiation is fast and efficient, all initiator molecules begin growing a polymer chain at approximately the same time, which is a prerequisite for producing polymers with a narrow molecular weight distribution. cmu.edu

Comparison with Other α-Halo Ester Initiators

The key structural features for comparison are the nature of the halogen, the substitution on the α-carbon, and the structure of the ester group.

α-Carbon Substitution: The activation rate constants (k_act) for α-bromoesters increase with substitution at the α-carbon. The order of reactivity is primary < secondary < tertiary. acs.orgresearchgate.net All three initiators—n-butyl, ethyl, and tert-butyl 2-bromoisobutyrate—are tertiary α-bromoesters. This tertiary structure makes them highly efficient initiators, as they are activated significantly faster than their secondary (e.g., ethyl 2-bromopropionate) or primary analogues. acs.orgresearchgate.net

Ester Group: The primary difference between these three initiators is the alkyl group of the ester (n-butyl, ethyl, tert-butyl). While the electronic and steric effects of the ester group can influence the C-Br bond strength and the interaction with the catalyst, this effect is generally less pronounced than the effect of the α-substituents or the halogen atom. For many common monomers like acrylates and methacrylates, all three initiators exhibit high initiation efficiency and lead to well-controlled polymerizations. For instance, the ATRP of n-butyl acrylate (B77674) and tert-butyl acrylate proceeds in a controlled manner using ethyl 2-bromoisobutyrate as an initiator. researchgate.net Similarly, tert-butyl 2-bromo-2-methylpropanoate is noted as a preferred ATRP initiator. nbinno.com

Halogen Atom: The nature of the halogen atom has a substantial impact on the activation rate. For a given alkyl group, the C-X bond strength decreases in the order C-Cl > C-Br > C-I. This trend is reflected in the activation rates, with bromo-initiators being more reactive than their chloro-analogues. acs.orgresearchgate.net For example, for methyl 2-halopropionates, the relative ratio of activation rates for chloro:bromo:iodo is approximately 1:20:35. acs.org Bromo-initiators like 2-bromoisobutyrates often provide an optimal balance between fast initiation and a sufficiently stable dormant species.

Table 1: Relative Activation Rates of α-Haloester Initiators

Initiator Type Example Relative k_act Ratio acs.orgresearchgate.net General Reactivity
Primary α-Bromoester Methyl 2-bromoacetate ~1 Low
Secondary α-Bromoester Ethyl 2-bromopropionate ~10 Moderate
Tertiary α-Bromoester Ethyl 2-bromoisobutyrate ~80 High

Kinetic Studies of Polymerization Initiation and Rate Laws

The kinetics of ATRP are a key indicator of a controlled polymerization process. A successful ATRP initiated by a compound like this compound should exhibit several characteristic kinetic features.

Rₚ = kₚ[M][P•]

Where kₚ is the rate constant of propagation, [M] is the monomer concentration, and [P•] is the concentration of active, propagating radicals. The concentration of radicals is determined by the ATRP equilibrium constant (Kₐₜᵣₚ = kₐ/kₑ):

[P•] = Kₐₜᵣₚ [P-X] ([Activator]/[Deactivator])

Rₚ = kₚ * Kₐₜᵣₚ * [M] * [P-X] * ([Activator]/[Deactivator])

For a well-controlled system, the following kinetic observations are expected:

First-Order Kinetics: The concentration of propagating radicals should remain constant throughout the polymerization. This results in a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) versus time. cmu.edu This indicates that the number of active chains is constant.

Linear Evolution of Molecular Weight: The number-average molecular weight (Mₙ) of the polymer should increase linearly with monomer conversion. The theoretical molecular weight can be calculated based on the initial ratio of monomer to initiator, assuming all initiator molecules contribute to one polymer chain.

Low Polydispersity: The polydispersity index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight (Mₙ/Mₙ), should remain low (typically < 1.5) throughout the polymerization. This signifies that all polymer chains are growing at a similar rate.

Kinetic studies on various acrylates and methacrylates using initiators like ethyl 2-bromoisobutyrate, a close analogue of the n-butyl ester, have consistently demonstrated these features, confirming the controlled nature of the polymerization. cmu.edu The activation rate constant (k_act) for 2-bromoisobutyrate initiators is significantly higher than for other alkyl halides, ensuring that initiation is rapid compared to propagation, which is essential for achieving low PDI values. cmu.edu

Advanced ATRP Methodologies Utilizing the Compound

The versatility of ATRP initiators like this compound extends beyond polymerization in solution. These initiators are integral to advanced methodologies for creating functional materials and modifying surfaces.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Surface-initiated ATRP (SI-ATRP) is a powerful technique for grafting well-defined polymer chains directly from a substrate, creating a dense layer of end-tethered polymers known as a "polymer brush". acs.org This method allows for precise control over the thickness, density, and composition of the grafted polymer film, enabling the tailoring of surface properties such as wettability, adhesion, and biocompatibility.

The process involves two main steps:

Immobilization of the Initiator: The substrate (e.g., silicon wafer, gold, graphene oxide) is first functionalized with a layer of ATRP initiator molecules. rsc.org For hydroxyl-containing surfaces, a common method is the esterification reaction with a molecule like α-bromoisobutyryl bromide. This creates a surface densely packed with covalently bonded bromoisobutyrate initiating sites, structurally analogous to this compound.

Grafting of Polymer Chains: The initiator-functionalized substrate is then immersed in a solution containing the monomer and the ATRP catalyst system. Polymerization is initiated from the surface-bound initiators, leading to the growth of polymer chains outward from the surface. rsc.org

The density of the initiator on the surface is a critical parameter that determines the grafting density of the polymer brush. researchgate.net High grafting densities force the polymer chains to stretch away from the surface to avoid steric crowding, forming the characteristic brush-like conformation. acs.org Bromoisobutyrate-based initiators are widely used for SI-ATRP due to their high initiation efficiency, which allows for the rapid and uniform growth of polymer brushes from various monomers. researchgate.net

Synthesis of Complex Polymer Architectures

Monomer Scope and Polymerization Versatility

A significant advantage of ATRP is its tolerance to a wide variety of functional groups in monomers. cmu.edu This allows for the polymerization of a broad range of monomers, leading to polymers with diverse functionalities. Initiators like this compound have been successfully used to polymerize styrenes, (meth)acrylates, and acrylonitrile. cmu.educmu.edu

The versatility extends to different polymerization conditions. For example, the ATRP of n-butyl acrylate has been shown to be effective in various solvents, with ethylene carbonate being particularly effective at increasing the polymerization rate while maintaining control over molecular weight and polydispersity. cmu.edu Furthermore, advancements like ARGET ATRP have enabled polymerizations to be carried out in aqueous miniemulsion systems, which are more environmentally friendly. nsf.gov The hydrophobicity of the monomer can influence the stability and control of the polymerization in these systems. nsf.gov This broad monomer scope and adaptability to different reaction conditions underscore the importance of initiators like this compound in modern polymer synthesis.

Controlled Polymerization of Methacrylates, Acrylates, and Styrenes

This compound and similar alkyl 2-bromoisobutyrate initiators are widely employed in the ATRP of a variety of monomers, including methacrylates, acrylates, and styrenes. acs.orgresearchgate.net The controlled nature of ATRP allows for the synthesis of well-defined polymers from these monomers with predictable molecular weights and low polydispersity indices (Mw/Mn), typically below 1.5. researchgate.netrhhz.net

For instance, the ATRP of n-butyl methacrylate (B99206) (nBMA) has been successfully carried out using a CuBr/N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) catalyst system with an alkyl bromide initiator, resulting in polymers with narrow molecular weight distributions. researchgate.net Similarly, the copolymerization of monomers like methyl methacrylate (MMA) and n-butyl acrylate (BA) via ATRP allows for the creation of copolymers with specific microstructures. acs.org The polymerization of styrene using ATRP with initiators containing protected carboxylic acid groups has also been demonstrated to yield well-defined polystyrenes. cmu.edu

The choice of catalyst, ligand, and reaction conditions can be tailored to achieve optimal control over the polymerization of each specific monomer. For example, the CuX/PMDETA catalyzed ATRP of styrene has been shown to proceed faster than its counterpart catalyzed by CuX/(dN)bpy in various solvents. researchgate.net

Table 1: Examples of Controlled Polymerization using Alkyl 2-Bromoisobutyrate Initiators

Monomer Catalyst System Initiator Resulting Polymer Reference
n-Butyl Methacrylate (nBMA) CuIBr/PMDETA Tosyl Chloride Poly(n-butyl methacrylate) researchgate.net
Methyl Acrylate (MA) CuBr/TPEDA Ethyl 2-bromoisobutyrate Polymethyl Acrylate cmu.edu
Styrene (St) & n-Butyl Acrylate (BA) CuBr/dNbpy Methyl 2-bromopropionate Polystyrene-co-poly(n-butyl acrylate) cmu.edu
Methyl Methacrylate (MMA) CuBr/TPEN Ethyl 2-bromoisobutyrate Polymethyl Methacrylate rhhz.net

Synthesis of Ultrahigh Molecular Weight Polymers

The synthesis of ultrahigh molecular weight (UHMW) polymers, defined as those with a number-average molecular weight (Mn) of 106 g/mol or greater, presents significant challenges due to the increased viscosity of the polymerization medium. nih.gov However, techniques like ATRP have been explored for the synthesis of such materials. nih.govnsf.gov While conventional polymerization methods can produce UHMW polymers, they often lack control over molecular weight and architecture. nih.gov

Recent advancements have demonstrated the synthesis of UHMW polymers through various controlled radical polymerization techniques. For example, photoiniferter-mediated polymerization has been used to create well-defined UHMW polymers from acrylic, methacrylic, and styrenic monomers. nsf.gov Additionally, high-frequency ultrasound-initiated emulsion polymerization has been shown to rapidly produce UHMW homopolymers of monomers like butyl methacrylate and hexyl acrylate with low dispersity. nih.gov

In the context of ATRP-related methods, palladium nanoparticles have been used as catalysts with alkyl halide initiators to synthesize ultrahigh molecular weight poly(butyl acrylate) with Mn values up to 1.86 × 106 Da. bohrium.com This highlights the potential for metal-catalyzed controlled polymerization techniques, which utilize initiators similar in function to this compound, to access the UHMW regime.

Formation of Amphiphilic and Functionalized Polymeric Materials

A significant advantage of ATRP is its tolerance to a wide range of functional groups on both the monomer and the initiator. sigmaaldrich.comcmu.edu This allows for the direct synthesis of functionalized polymers. By using an initiator with a specific functional group, such as this compound, polymers with that functionality at one chain end (α-functionality) can be readily prepared without the need for post-polymerization modification. cmu.edu

This capability is particularly valuable for the creation of amphiphilic block copolymers, which consist of both hydrophobic and hydrophilic polymer segments. ru.nl These materials can self-assemble in solution to form various nanostructures, such as micelles and vesicles. ru.nl For example, ATRP has been used to synthesize amphiphilic block copolymers of poly(N-isopropylacrylamide)-b-polystyrene (PNIPAM-b-PS). nih.gov In such syntheses, a macroinitiator is first prepared from one monomer, which is then used to initiate the polymerization of the second monomer, resulting in a block copolymer. The use of functional initiators is key to creating these well-defined architectures. For instance, silicon surfaces have been functionalized with ethyl 2-bromoisobutyrate to initiate the ATRP of NIPAM and then styrene to create PNIPAM-b-PS brushes. nih.gov

Catalytic Systems in ATRP with this compound Initiators

The success of ATRP is highly dependent on the catalytic system, which typically consists of a transition metal salt and a ligand. The catalyst's role is to reversibly activate and deactivate the growing polymer chains, thereby maintaining a low concentration of active radicals and minimizing termination reactions. sigmaaldrich.com

Copper-Based Catalysts and Ligand Systems (e.g., Bipyridine, PMDETA, TMEDA)

Copper-based complexes are the most widely used catalysts in ATRP due to their high activity and versatility. mdpi.com The catalytic activity and the level of control over the polymerization are significantly influenced by the ligand coordinated to the copper center. acs.org Nitrogen-based ligands are particularly effective for copper-mediated ATRP. researchgate.net

Commonly used ligands include:

Bipyridine (Bpy) derivatives: 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) is a frequently used ligand that enhances the solubility of the copper complex in organic media. acs.org

Linear aliphatic amines: N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) is a highly effective ligand that forms a catalytically active complex with copper bromide. researchgate.netresearchgate.net

Other multidentate amines: N,N,N′,N′-tetramethylethylenediamine (TMEDA) is another example of a ligand used in copper-catalyzed ATRP. researchgate.net

The choice of ligand affects the redox potential of the Cu(I)/Cu(II) couple, which in turn influences the ATRP equilibrium constant and the degree of control over the polymerization. mdpi.com For example, the CuBr/PMDETA system is a common and effective catalyst for the ATRP of acrylates and methacrylates initiated by alkyl bromides. cmu.edu

Table 2: Common Copper-Based Catalyst Systems in ATRP

Metal Salt Ligand Common Monomers
CuBr 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) Styrene, Acrylates
CuBr N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) Acrylates, Methacrylates
CuCl Tris(2-pyridylmethyl)amine (TPMA) Acrylates

Palladium Nanoparticle Catalysis

While copper is the most common metal in ATRP, other transition metals have also been explored. Palladium nanoparticles (PdNPs) have emerged as effective catalysts for various chemical transformations, including cross-coupling reactions and polymerization. mdpi.commdpi.com The high surface-area-to-volume ratio of PdNPs contributes to their excellent catalytic activity. mdpi.com

In the context of radical polymerization, PdNPs have been successfully used to catalyze the polymerization of butyl acrylate with alkyl halides as initiators, leading to the synthesis of ultrahigh molecular weight polymers. bohrium.com The mechanism involves the reaction of the alkyl halide initiator with the PdNPs to generate a radical that initiates polymerization. bohrium.com The stabilization of PdNPs is crucial for maintaining their catalytic activity and preventing agglomeration. rsc.org Polymers containing triazolylbiferrocenyl moieties have been used as stabilizers for PdNPs, which then showed high activity in Suzuki-Miyaura coupling reactions. researchgate.net

Organocatalyzed and Metal-Free ATRP Approaches (broader context of similar initiators)

A significant drawback of traditional ATRP is the potential contamination of the final polymer with residual metal catalyst, which can be problematic for biomedical and electronic applications. nih.gov This has driven the development of metal-free ATRP alternatives. nih.govresearchgate.net

Organocatalyzed ATRP (O-ATRP) utilizes organic photoredox catalysts to mediate the polymerization. nih.govnih.gov In this process, a photoexcited organic catalyst reduces an alkyl halide initiator to generate the active radical species. nih.gov The catalyst is then regenerated in a catalytic cycle. researchgate.net Diaryl dihydrophenazines are a class of strongly reducing organic photoredox catalysts that can be activated by visible light to achieve controlled polymerization with high initiator efficiency and produce polymers with low dispersities. nih.gov O-ATRP offers a "greener" methodology and expands the range of applications for polymers synthesized via a controlled radical mechanism. researchgate.net

Derivatives, Analogues, and Functionalization Strategies

Synthesis of Related α-Bromoisobutyric Acid Esters and Amides

The synthesis of α-bromoisobutyric acid esters, such as the tert-butyl, ethyl, and sec-butyl variants, is crucial for their widespread use as initiators in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). Various synthetic routes have been established, generally involving either the esterification of α-bromoisobutyric acid or the bromination of the corresponding isobutyric acid derivative. nbinno.comgoogle.com

Ethyl 2-bromoisobutyrate (EBiB) can be synthesized through a two-step process that begins with the bromination of 2-methylpropionic acid (isobutyric acid). nbinno.comguidechem.com This reaction is typically catalyzed by an acid like sulfuric acid or phosphorus tribromide. The resulting 2-bromo-2-methylpropionic acid is then esterified with ethanol (B145695) in the presence of a base, such as sodium carbonate or potassium carbonate, to yield the final product. nbinno.com Another method involves the reaction of isobutyric acid with N-bromosuccinimide and dibenzoyl peroxide in cyclohexane, followed by reaction with ethanol. chemicalbook.com A yield of 92.53% has been reported for a process involving zinc powder and hydrobromic acid before the addition of ethanol. chemicalbook.com

Tert-butyl 2-bromoisobutyrate is often prepared by the esterification of α-bromoisobutyric acid with isobutene. guidechem.com This reaction can be effectively catalyzed by cation exchange resins (e.g., D001, D003, CH-A), which offers advantages over traditional acid catalysts like concentrated sulfuric acid by reducing equipment corrosion and wastewater generation. guidechem.comgoogle.com In a typical procedure, α-bromoisobutyric acid, a solvent like dichloromethane, a polymerization inhibitor, and tert-butanol (B103910) are combined with the cation exchange resin. guidechem.comchemicalbook.com Isobutene is then introduced to the reaction mixture at a controlled temperature, leading to the formation of the tert-butyl ester. guidechem.comchemicalbook.com Yields can be high, with purities reaching up to 99%. chemicalbook.com

The synthesis of sec-butyl esters can be approached similarly. For instance, sec-butyl bromide is prepared by reacting sec-butyl alcohol with hydrobromic acid and sulfuric acid, followed by refluxing and distillation. prepchem.com This highlights the general principle of reacting the corresponding alcohol with a bromine source under acidic conditions.

While less commonly detailed for this specific derivative in the provided context, the synthesis of α-bromoisobutyric acid amides can be achieved through various organic synthesis techniques. Generally, this involves the reaction of an α-bromoisobutyryl halide (e.g., α-bromoisobutyryl bromide) with a primary or secondary amine. orgsyn.orgorganic-chemistry.org

Summary of Synthesis Methods for α-Bromoisobutyric Acid Esters
Ester DerivativeReactantsCatalyst/ReagentsKey ConditionsReported Yield/Purity
Ethyl 2-bromoisobutyrate2-Methylpropionic acid, Bromine, EthanolSulfuric acid or Phosphorus tribromide, Sodium or Potassium carbonateTwo-step: Bromination followed by esterificationN/A
Ethyl 2-bromoisobutyrateα-bromoisobutyric acid, EthanolZinc powder, Hydrobromic acidReflux at 95°C92.53% yield, 96.8% content chemicalbook.com
tert-Butyl 2-bromoisobutyrateα-bromoisobutyric acid, Isobutene, tert-ButanolCation exchange resin (e.g., D003, CH-A)Reflux at ~40-41°C guidechem.comchemicalbook.com125g product with 99% purity chemicalbook.com
sec-Butyl Bromide (Precursor)sec-Butyl alcohol, Hydrobromic acidSulfuric acidReflux for 2-3 hours, followed by distillation~150g product prepchem.com

Introduction of Diverse Functionalities into the Initiator Moiety

The versatility of ATRP initiators derived from 2-bromoisobutyric acid is significantly expanded by incorporating various functional groups. This functionalization allows for the creation of initiators with specialized properties, such as enhanced surface adhesion, biocompatibility, sustainability, and responsiveness to environmental stimuli.

Catechol-containing initiators are highly effective for surface modification due to the strong adhesive properties of the catechol group, inspired by the chemistry of mussel adhesive proteins. nih.gov These initiators facilitate the grafting of polymer brushes from a wide variety of substrates, including metals, metal oxides, and polymers, through Surface-Initiated ATRP (SI-ATRP). acs.orgpatentinspiration.com

The synthesis strategy typically involves anchoring 2-bromoisobutyryl bromide to a catechol-containing molecule. nih.gov For example, a polydopamine (PDA) layer can be first deposited on a substrate through self-polymerization. nih.gov This PDA layer, rich in catechol groups, provides a platform for the subsequent covalent attachment of the 2-bromoisobutyryl moiety, creating a surface-bound initiator. nih.gov This approach has been successfully used to grow poly(glycidyl methacrylate) (PGMA) brushes from carbon nanotubes. nih.gov The resulting polymer-grafted surfaces can be further functionalized for specific applications, such as the chelation of metal ions. acs.org

The synthesis of well-defined bioconjugates and peptide-polymer hybrids is a significant application of functionalized ATRP initiators. acs.org These hybrid materials combine the biological function of peptides or proteins with the tailored physical properties of synthetic polymers. Initiators for these systems are typically synthesized by coupling 2-bromoisobutyric acid or its activated derivatives to amine groups present in the biomolecules (e.g., the N-terminus or lysine (B10760008) side chains). acs.orgacs.org

For instance, peptide-initiators can be created by reacting newly designed peptides with 2-bromoisobutyric acid through a standard coupling reaction. acs.org These macroinitiators are then used in ATRP to grow polymer chains, such as poly(methyl methacrylate), directly from the peptide, resulting in bioconjugates with controlled molecular weights and low polydispersity. acs.org Solid-phase synthesis is a powerful technique for creating these peptide-initiators, allowing for precise control over the peptide sequence before the polymerization step. nist.gov This "grafting-from" approach is a key methodology for producing advanced biomaterials. nih.gov

In the pursuit of sustainable chemistry, renewable resources like rosin (B192284) are being explored for the synthesis of novel polymers. Rosin, a natural product obtained from pine trees, is primarily composed of resin acids such as dehydroabietic acid (DA). researchgate.netfrontiersin.org These molecules can be chemically transformed into effective ATRP initiators.

A common approach involves modifying dehydroabietic acid to create a rosin-based initiator, such as (2-bromoisobutyric) hydroxyethyl (B10761427) ester of dehydroabietic acid (2-BriBEDA). researchgate.net This bio-based initiator has been successfully used in the controlled polymerization of various monomers, including methyl methacrylate (B99206) (MMA) and lauryl methacrylate (LMA). researchgate.net The incorporation of the bulky, rigid rosin structure into the polymer has been shown to enhance properties such as thermal stability, UV-blocking performance, and hydrophobicity. researchgate.netfrontiersin.org This strategy provides a valuable pathway for designing sustainable polymers and thermoplastic elastomers from renewable feedstocks. researchgate.netacs.org

Designing initiator systems that respond to specific environmental triggers, such as pH, is crucial for applications in fields like drug delivery and smart materials. nih.gov pH-sensitivity can be incorporated into polymer systems derived from 2-bromoisobutyrate initiators.

One method involves the ATRP of pH-sensitive monomers using a standard initiator. For example, copolymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) exhibit pH-responsive behavior; the DMAEMA units become protonated and charged at acidic pH, causing the polymer chains to stretch and swell. nih.gov Alternatively, the initiator itself can be designed with stimuli-responsive features. For example, a fluorescent, pH-sensitive amphiphilic block copolymer has been synthesized using an initiator containing a fluorescent chromophore to polymerize a pH-sensitive monomer. rsc.orgrsc.org These smart polymer systems can self-assemble into nanocarriers, such as micelles, that can release an encapsulated payload (e.g., an anticancer drug) in the acidic microenvironment characteristic of tumor tissues. nih.govrsc.orgrsc.org

Advanced Methodologies and Novel Applications Beyond Polymerization

Applications in Organic Synthesis as a Reactive Intermediate

2-Bromoisobutyric acid n-butyl ester serves as a valuable intermediate in organic synthesis, providing a platform for constructing complex molecular architectures. Its utility stems from the high reactivity of the α-bromo position, which allows for the strategic introduction of the isobutyrate moiety. Analogous compounds, such as ethyl 2-bromoisobutyrate, are recognized as important reagents for producing pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.comguidechem.com

The primary role of this compound as a reactive intermediate is to introduce the 2-(n-butoxycarbonyl)propan-2-yl group into various substrates. This is achieved through nucleophilic substitution reactions where the bromine atom, being an excellent leaving group, is displaced by a wide range of nucleophiles. nbinno.combyjus.com The tertiary nature of the alkyl halide can allow for reactions via both SN1 and SN2 pathways, depending on the reaction conditions, solvent, and the nature of the nucleophile. quora.comlibretexts.org

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom can be readily replaced by nucleophiles such as amines, azides, or cyanides, yielding new compounds with diverse functional groups. nbinno.com For instance, the reaction of the closely related ethyl 2-bromoisobutyrate with sodium azide (B81097) in dimethylformamide (DMF) efficiently produces the corresponding azido (B1232118) derivative. guidechem.com Similarly, reaction with N-hydroxyphthalimide in the presence of triethylamine (B128534) introduces the phthalimide (B116566) group. guidechem.com These transformations are fundamental in building more complex molecular frameworks from simple precursors.

NucleophileReagentsProduct TypePotential ApplicationReference
AzideSodium Azide (NaN₃), DMFAlkyl AzidePrecursor for amines, heterocycles guidechem.com
PhthalimideN-hydroxyphthalimide, Triethylamine, DMFN-substituted PhthalimideProtected amine synthesis guidechem.com
PhenoxidePhenol, Base (e.g., KOH)Aryl EtherSynthesis of ether-ester compounds researchgate.net
CyanideSodium Cyanide (NaCN)Alkyl NitrilePrecursor for carboxylic acids, amines nbinno.com

This table presents representative nucleophilic substitution reactions based on the reactivity of analogous alkyl 2-bromoisobutyrates.

Beyond simple substitution, this compound is a key starting material for multi-step syntheses of complex and biologically active molecules. Its role as a building block is evident in the pharmaceutical industry, where related esters are used to create novel drugs. guidechem.comsolubilityofthings.com For example, ethyl 2-bromoisobutyrate is an intermediate in the synthesis of inhibitors of the hepatitis C virus and in the preparation of medications designed to lower blood lipid levels and treat conditions like atherosclerosis. guidechem.com

The synthetic strategy typically involves an initial nucleophilic substitution to install the isobutyrate core, followed by further chemical modifications of either the newly introduced functional group or the ester moiety itself. The n-butyl ester group is relatively stable but can be hydrolyzed under acidic or basic conditions or transesterified to reveal a carboxylic acid or another ester, respectively, at a later stage in the synthesis. This latent reactivity adds to the compound's versatility, allowing for precise and controlled molecular construction.

Exploration in Other Catalytic Processes

While this compound is primarily used as a substrate or initiator, the potential exists for its derivatives to participate in catalytic processes as ligands. Currently, there is limited direct literature demonstrating the use of this specific compound or its immediate derivatives as catalysts or supporting ligands for metal-catalyzed reactions.

However, its structure provides a template for the rational design of novel ligands. The reactive C-Br bond can be functionalized to introduce coordinating moieties. For example, substitution of the bromide with a phosphine, amine, or heterocyclic group could yield bidentate or monodentate ligands. Such molecules could potentially coordinate with transition metals like palladium, nickel, or copper, creating catalysts for cross-coupling, amidation, or other transformations. mdpi.com This remains a prospective area of research, offering opportunities to develop new catalytic systems based on the versatile 2-bromoisobutyrate scaffold.

Integration in Advanced Materials Science beyond traditional polymers

The application of this compound in materials science is expanding beyond its use as a simple polymerization initiator. A significant area of development is in the creation of advanced organic-inorganic hybrid materials. researchgate.netfrontiersin.org

This involves the chemical modification of inorganic surfaces, such as metals, metal oxides, or nanoparticles, with the ester. nbinno.com The reactive bromine atom can form a covalent bond with a functionalized surface, effectively anchoring the organic molecule. nbinno.com This technique is particularly valuable for modifying the surface properties of materials, such as improving corrosion resistance, enhancing biocompatibility, or altering hydrophobicity. nbinno.commdpi.com For example, alkyl halides are used to functionalize cellulose (B213188) nanocrystals to improve their dispersion in nonpolar polymer matrices. mdpi.com

By attaching this compound to a surface, that surface becomes equipped with initiator sites for subsequent surface-initiated polymerizations (SIP). While this involves polymerization, the resulting material—a substrate with a densely grafted polymer brush layer—is an advanced hybrid material with properties fundamentally different from those of the bulk polymer. These polymer-modified surfaces have applications in sensors, microfluidics, and biomedical devices. researchgate.net This approach allows for the precise engineering of interfaces, creating functional materials with tailored properties that arise from the combination of the inorganic substrate and the organic layer.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. researchgate.net For compounds structurally similar to 2-bromoisobutyric acid n-butyl ester, such as other 2-bromoisobutyrate esters, DFT calculations have been used to predict their geometry, electronic properties, and reactive sites. researchgate.net

A computational study on propargyl 2-bromoisobutyrate, an analogous ester, utilized DFT with the B3LYP functional to determine its optimized molecular structure and electronic characteristics. researchgate.net Such studies typically calculate global and local reactivity descriptors to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

While specific quantum chemical studies on the reaction mechanisms and energetics of this compound are not extensively detailed in the literature, the methodologies applied to similar esters provide a clear framework for how such investigations would proceed. The data generated would be invaluable for understanding its role in reactions like Atom Transfer Radical Polymerization (ATRP), where the C-Br bond cleavage is a critical initiation step.

Table 1: Representative Quantum Chemical Descriptors for a 2-Bromoisobutyrate Ester (Note: This table is illustrative, based on data for analogous compounds like propargyl 2-bromoisobutyrate, to demonstrate the type of data generated from quantum chemical calculations.)

ParameterValueSignificance
HOMO Energy-7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.9 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.6 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Ionization Potential7.5 eVEnergy required to remove an electron.
Electron Affinity0.9 eVEnergy released upon gaining an electron.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of how a compound like this compound interacts with other molecules, such as solvents or reactants, in a dynamic system. MD simulations are particularly useful in the context of polymerization reactions where 2-bromoisobutyrate esters are used as initiators. acs.org

In the field of ATRP, MD simulations have been employed to understand the interactions between the initiator, catalyst complex, and monomer units. acs.org These simulations can provide insights into the conformational changes of the molecules and the formation of the initial radical species. The simulations model the system at an atomistic level, governed by a set of force fields that describe the potential energy of the system as a function of the coordinates of its particles.

The general procedure for an MD simulation involves:

Initialization : Defining the initial positions and velocities of all atoms in the system, which includes the this compound and any other relevant molecules.

Minimization : An energy minimization step to relax the system and remove any unfavorable atomic clashes.

Equilibration : The system is gradually heated and pressurized to the desired simulation conditions, allowing it to reach a stable state.

Production Run : The simulation is run for a specified period, during which the trajectories of all atoms are recorded. acs.org

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models, is a powerful approach to forecast the chemical behavior of compounds. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or biological activity.

For alkyl halides like this compound, QSAR models can be developed to predict reaction rates and selectivity in various organic reactions. nih.gov For instance, a study on reactive bromine species developed machine learning-based QSAR models to predict second-order rate constants. nih.gov The performance of these models was enhanced by combining molecular fingerprints and quantum chemical descriptors as input features. nih.gov

Key descriptors often used in such models include:

Electronic Descriptors : HOMO and LUMO energies, the HOMO-LUMO gap, and partial atomic charges. These are often calculated using quantum chemical methods. nih.gov

Topological Descriptors : Molecular connectivity indices and shape indices that describe the size, shape, and branching of the molecule.

Physicochemical Descriptors : Properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.

A predictive model for the reactivity of this compound could be developed by compiling a dataset of related alkyl bromides with known reaction kinetics. By calculating a range of descriptors for these compounds and applying machine learning algorithms, a model could be trained to predict the reactivity of the target molecule. Such a model would be a valuable tool for optimizing reaction conditions and designing new synthetic pathways. Based on studies of similar compounds, descriptors like the HOMO energy have been identified as being highly influential in predicting reaction rates with reactive species. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-bromoisobutyric acid n-butyl ester, and how can they be experimentally validated?

  • Answer : The compound (CAS 60277-69-2) has a molecular formula C8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_2, molecular weight 223.11 g/mol, density ~1.256–1.258 g/cm³, boiling point 198.7°C, and flash point 82.4°C . Researchers should validate these properties using techniques like gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) for structural confirmation. Cross-referencing with databases like NIST Chemistry WebBook ensures reliability .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A standard method involves acid-catalyzed esterification of 2-bromoisobutyric acid with n-butanol. The reaction typically uses sulfuric acid or p-toluenesulfonic acid as catalysts under reflux, followed by purification via fractional distillation or column chromatography. Safety protocols for handling brominated compounds (e.g., fume hoods, PPE) are critical due to hazards like skin corrosion .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

  • Answer :

  • NMR spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) confirms molecular structure and purity.
  • GC-MS or HPLC quantifies residual reactants and byproducts.
  • FT-IR identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
  • Elemental analysis validates stoichiometry.
    Refer to standardized methods in polymer additive analysis for analogous workflows .

Advanced Research Questions

Q. How does this compound function in controlled radical polymerization (e.g., ATRP), and what kinetic parameters influence its efficacy as an initiator?

  • Answer : The bromine atom and ester group make it a potential ATRP initiator. Kinetic studies should monitor the polymerization rate (kpk_p), initiator efficiency, and chain-end fidelity using techniques like size-exclusion chromatography (SEC) and electron paramagnetic resonance (EPR) . Contradictions in reported data (e.g., initiation efficiency) may arise from impurities or solvent effects, necessitating rigorous purification and in situ monitoring .

Q. What methodologies resolve contradictions in reported physical properties (e.g., boiling points) across studies?

  • Answer : Discrepancies often stem from variations in experimental conditions (e.g., pressure, purity). Researchers should:

  • Compare data against authoritative sources (e.g., NIST ).
  • Replicate measurements using calibrated equipment (e.g., ebulliometry for boiling points).
  • Publish detailed protocols to enhance reproducibility .

Q. How can researchers optimize the compound’s stability in storage or reaction conditions?

  • Answer : Stability studies under varying temperatures, humidity, and light exposure are essential. Use accelerated aging tests with HPLC to track degradation products. Store the compound in amber glass under inert gas (N₂/Ar) at ≤4°C. For reactions, avoid prolonged heating above 80°C to prevent decomposition .

Q. What are the compound’s applications in synthesizing functional polymers or bioactive derivatives?

  • Answer : Its bromine moiety enables post-polymerization modifications (e.g., nucleophilic substitution for drug conjugation). Advanced applications include:

  • Telechelic polymers for crosslinking.
  • Biodegradable polyesters via ester hydrolysis.
  • Photo-responsive materials by coupling with azobenzene derivatives.
    Methodologies from controlled-release systems (e.g., lure optimization ) can inspire release-rate studies in polymer matrices.

Methodological Best Practices

  • Safety : Adhere to OSHA/NIOSH guidelines for volatile esters (e.g., n-butyl acrylate ). Use fume hoods and monitor airborne concentrations.
  • Data Validation : Cross-check spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts).
  • Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to assess experimental variability in reported properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.